Cas no 1170404-72-4 (4-4-(4-ethoxybenzoyl)piperazin-1-yl-6-(1H-pyrazol-1-yl)pyrimidine)

4-4-(4-ethoxybenzoyl)piperazin-1-yl-6-(1H-pyrazol-1-yl)pyrimidine 化学的及び物理的性質
名前と識別子
-
- 4-4-(4-ethoxybenzoyl)piperazin-1-yl-6-(1H-pyrazol-1-yl)pyrimidine
- AKOS024513496
- VU0647137-1
- (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone
- 1170404-72-4
- F5558-0176
- 4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine
-
- インチ: 1S/C20H22N6O2/c1-2-28-17-6-4-16(5-7-17)20(27)25-12-10-24(11-13-25)18-14-19(22-15-21-18)26-9-3-8-23-26/h3-9,14-15H,2,10-13H2,1H3
- InChIKey: OBGBQXOMVORBPR-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=CC(=CC=1)OCC)N1CCN(C2C=C(N=CN=2)N2C=CC=N2)CC1
計算された属性
- せいみつぶんしりょう: 378.18042397g/mol
- どういたいしつりょう: 378.18042397g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 505
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 76.4Ų
4-4-(4-ethoxybenzoyl)piperazin-1-yl-6-(1H-pyrazol-1-yl)pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5558-0176-5mg |
4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine |
1170404-72-4 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F5558-0176-2μmol |
4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine |
1170404-72-4 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F5558-0176-40mg |
4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine |
1170404-72-4 | 40mg |
$210.0 | 2023-09-09 | ||
Life Chemicals | F5558-0176-10μmol |
4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine |
1170404-72-4 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F5558-0176-5μmol |
4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine |
1170404-72-4 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F5558-0176-2mg |
4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine |
1170404-72-4 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F5558-0176-15mg |
4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine |
1170404-72-4 | 15mg |
$133.5 | 2023-09-09 | ||
Life Chemicals | F5558-0176-50mg |
4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine |
1170404-72-4 | 50mg |
$240.0 | 2023-09-09 | ||
Life Chemicals | F5558-0176-25mg |
4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine |
1170404-72-4 | 25mg |
$163.5 | 2023-09-09 | ||
Life Chemicals | F5558-0176-10mg |
4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine |
1170404-72-4 | 10mg |
$118.5 | 2023-09-09 |
4-4-(4-ethoxybenzoyl)piperazin-1-yl-6-(1H-pyrazol-1-yl)pyrimidine 関連文献
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
4-4-(4-ethoxybenzoyl)piperazin-1-yl-6-(1H-pyrazol-1-yl)pyrimidineに関する追加情報
Introduction to 4-4-(4-ethoxybenzoyl)piperazin-1-yl-6-(1H-pyrazol-1-yl)pyrimidine (CAS No. 1170404-72-4)
4-4-(4-ethoxybenzoyl)piperazin-1-yl-6-(1H-pyrazol-1-yl)pyrimidine (CAS No. 1170404-72-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the treatment of neurological disorders and cancer. The purpose of this introduction is to provide a comprehensive overview of the chemical properties, biological activities, and recent research advancements related to this compound.
The molecular structure of 4-4-(4-ethoxybenzoyl)piperazin-1-yl-6-(1H-pyrazol-1-yl)pyrimidine is composed of a pyrimidine core substituted with a piperazine ring and a 4-ethoxybenzoyl group. The presence of these functional groups imparts distinct chemical and biological properties to the molecule. The pyrimidine moiety is a common scaffold in many bioactive compounds due to its ability to interact with various biological targets, including enzymes, receptors, and nucleic acids. The piperazine ring, on the other hand, is known for its ability to enhance the solubility and bioavailability of the compound, making it an attractive candidate for drug development.
Recent studies have highlighted the potential of 4-4-(4-ethoxybenzoyl)piperazin-1-yl-6-(1H-pyrazol-1-yl)pyrimidine as a potent inhibitor of specific protein kinases. Protein kinases are key regulators of cellular processes such as cell growth, differentiation, and apoptosis. Dysregulation of these enzymes is often associated with various diseases, including cancer and neurodegenerative disorders. In vitro experiments have demonstrated that this compound effectively inhibits the activity of certain kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells.
In addition to its kinase inhibitory properties, 4-4-(4-ethoxybenzoyl)piperazin-1-yl-6-(1H-pyrazol-1-yl)pyrimidine has also shown promise in modulating neurotransmitter systems. Neurotransmitters play a crucial role in the functioning of the central nervous system (CNS), and imbalances in their levels can lead to various neurological disorders. Preclinical studies have indicated that this compound can modulate the release and reuptake of neurotransmitters such as serotonin and dopamine, suggesting its potential use in treating conditions such as depression and Parkinson's disease.
The pharmacokinetic profile of 4-4-(4-ethoxybenzoyl)piperazin-1-yl-6-(1H-pyrazol-1-y l)pyrimidine has been extensively studied to evaluate its suitability for therapeutic applications. In vivo experiments have shown that this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability, low toxicity, and minimal side effects. These characteristics make it an attractive candidate for further development as a therapeutic agent.
Clinical trials are currently underway to assess the safety and efficacy of 4-4-(4 -ethoxybenzoyl)piperazin - 1 - yl - 6 - ( 1 H - pyrazol - 1 - y l ) pyrimidine in human subjects. Preliminary results from phase I trials have been encouraging, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for phase II trials, which will focus on evaluating the compound's therapeutic potential in specific disease indications.
In conclusion, 4 - 4 - ( 4 - ethoxybenzoyl ) piperazin - 1 - yl - 6 - ( 1 H - pyrazol - 1 - y l ) pyrimidine (CAS No. 1170404 - 72 - 4) represents a promising candidate for drug development due to its unique chemical structure and diverse biological activities. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic applications, making it an exciting area of study in the field of medicinal chemistry.
1170404-72-4 (4-4-(4-ethoxybenzoyl)piperazin-1-yl-6-(1H-pyrazol-1-yl)pyrimidine) 関連製品
- 109313-83-9(1,1'-Bis(1-diphenylphosphino-1-methylethyl)ferrocene)
- 1806395-80-1(1-(2-Bromo-5-(trifluoromethylthio)phenyl)propan-2-one)
- 2593-27-3(2-bromo-N-hydroxybenzamide)
- 1805076-47-4(Methyl 3-amino-4-fluoro-2-nitrobenzoate)
- 2732255-84-2(rac-(1R,4R,6R,7S)-6-hydroxy-2-(2,2,2-trifluoroacetyl)-2-azabicyclo2.2.1heptane-7-carboxylic acid)
- 675188-64-4(5-(2,3-dihydro-1H-indol-1-yl)methylidene-1,3-dimethyl-1,3-diazinane-2,4,6-trione)
- 2172248-65-4(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamido-3,3-dimethylbutanoic acid)
- 1443341-24-9((2-methylnaphthalen-1-yl)-(5-methylthiophen-2-yl)methanol)
- 1261470-02-3(2-(Chloromethyl)-8-fluoronaphthalene)
- 453557-64-7(Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate)



